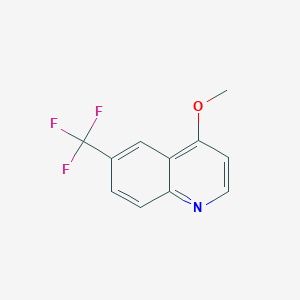

4-Methoxy-6-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

4-methoxy-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-16-10-4-5-15-9-3-2-7(6-8(9)10)11(12,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIZHCSFONKDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C=CC2=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625779 | |

| Record name | 4-Methoxy-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262588-43-2 | |

| Record name | 4-Methoxy-6-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 6 Trifluoromethyl Quinoline

Established Synthetic Routes to Substituted Quinolines with Trifluoromethyl and Methoxy (B1213986) Moieties

The synthesis of quinolines, a fundamental heterocyclic core in medicinal chemistry and material science, has been extensively studied. Several classic named reactions provide reliable access to this scaffold, and these can be adapted for the preparation of quinolines bearing both trifluoromethyl and methoxy substituents.

One of the most prominent methods is the Friedländer synthesis , which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group (e.g., a ketone or ester). wikipedia.orgjk-sci.com For the synthesis of a 6-substituted quinoline (B57606), a correspondingly substituted 2-aminobenzaldehyde would be the logical precursor. The reaction is typically catalyzed by acids or bases and can be performed in various solvents, including ethanol (B145695) or even under solvent-free conditions. jk-sci.comnih.gov

Another classical approach is the Doebner-von Miller reaction , which utilizes an α,β-unsaturated carbonyl compound reacting with an aniline (B41778) in the presence of a strong acid. wikipedia.org The Skraup synthesis , a related method, employs glycerol (B35011), an oxidizing agent (like nitrobenzene), and sulfuric acid to react with an aniline. google.com While robust, these methods often require harsh reaction conditions. wikipedia.org

The Conrad-Limpach-Knorr synthesis offers another route, involving the reaction of an aniline with a β-ketoester. Depending on the reaction conditions, this can lead to either a 4-quinolone or a 2-quinolone. Subsequent manipulation of the quinolone can provide the desired quinoline structure.

Finally, the Pfitzinger reaction provides a pathway to quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, which can then be further modified. wikipedia.org These established routes form the foundation upon which specific syntheses for compounds like 4-Methoxy-6-(trifluoromethyl)quinoline can be designed.

Precursor Chemistry and Reaction Pathways Leading to this compound

Based on the established synthetic routes, a plausible pathway for the synthesis of this compound can be proposed, primarily revolving around the Friedländer annulation.

A logical set of precursors for this synthesis would be:

2-Amino-5-(trifluoromethyl)benzaldehyde : This would serve as the aniline-derived component, providing the trifluoromethyl group at the desired 6-position of the final quinoline ring.

A C2 synthon that can generate the 4-methoxy group : A suitable reactant would be a ketone or an enol ether that can introduce the C2-C3-C4 fragment of the quinoline ring. For instance, reacting with methoxyacetone (B41198) or a related species could potentially lead to the desired product.

Alternatively, a Gould-Jacobs type reaction could be envisioned. This would involve the reaction of 4-(trifluoromethyl)aniline with a suitable three-carbon component that already contains the methoxy group at the appropriate position, followed by cyclization.

A more modern approach could involve the electrophilic cyclization of an N-(2-alkynyl)aniline. nih.gov In this scenario, one could start with 4-(trifluoromethyl)aniline and couple it with a protected propargyl alcohol derivative. Subsequent modification and cyclization would lead to the quinoline core. The methoxy group could be introduced at a later stage or be part of the alkynyl fragment.

A synthesis analogous to that of 4-hydroxy-2-(trifluoromethyl)quinoline could also be considered. chemicalbook.com This involves the reaction of aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate. chemicalbook.com For the target molecule, one could start with 4-(trifluoromethyl)aniline and a β-keto ester that would lead to a 4-hydroxyquinoline (B1666331) intermediate. The hydroxyl group could then be methylated to yield the final product.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound. While specific data for this compound is not available, general principles from related quinoline syntheses can be applied.

For a proposed Friedländer synthesis, several parameters can be tuned:

Catalyst : The choice of catalyst can significantly impact the reaction rate and yield. Both Brønsted acids (like p-toluenesulfonic acid) and Lewis acids (like BF₃·Et₂O or Yb(OTf)₃) have been shown to be effective in promoting Friedländer reactions. jk-sci.commdpi.comjournalirjpac.com The catalyst loading would also need to be optimized, typically ranging from 5 to 20 mol%.

Solvent : The reaction can be performed in a variety of solvents, including ethanol, DMF, or even under solvent-free conditions. jk-sci.comnih.gov The choice of solvent can affect the solubility of the reactants and the reaction temperature.

Temperature : Reaction temperatures for Friedländer syntheses typically range from room temperature to reflux temperatures of the chosen solvent. jk-sci.com Microwave irradiation has also been successfully employed to accelerate the reaction and improve yields. nih.gov

Reactant Ratio : The stoichiometry of the reactants can be adjusted to optimize the yield. Often, a slight excess of one of the components is used to drive the reaction to completion.

The following interactive table outlines potential optimization parameters based on analogous reactions:

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Catalyst | p-Toluenesulfonic acid | BF₃·Et₂O | Yb(OTf)₃ | Variation in reaction time and yield. |

| Solvent | Ethanol | Toluene | Solvent-free | Affects reaction rate and work-up procedure. |

| Temperature | 80 °C | 110 °C | 150 °C (Microwave) | Higher temperatures may increase rate but also byproducts. |

| Time | 6 h | 12 h | 24 h | Optimization to find the point of maximum conversion. |

Novel Approaches in the Synthesis of this compound and Analogues

Recent advances in organic synthesis have introduced novel methodologies that could be applied to the preparation of this compound.

One such approach is the use of nanocatalysts . These materials offer high surface area and unique catalytic properties, often leading to higher yields, shorter reaction times, and easier catalyst recovery. clockss.org Various metal-based nanoparticles have been explored for quinoline synthesis and could be adapted for this specific target.

Flow chemistry represents another significant advancement. nih.gov Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. nih.gov The synthesis of trifluoromethylated N-heterocycles has been successfully demonstrated using flow chemistry, suggesting its applicability to the synthesis of the target quinoline. nih.gov

Metal-free synthetic routes are also gaining prominence. mdpi.com These methods avoid the use of potentially toxic and expensive metal catalysts. For instance, iodine-catalyzed reactions or organocatalytic approaches could provide a more sustainable route to the desired quinoline.

Green Chemistry Principles in the Synthesis of Quinoline Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like quinolines to minimize environmental impact. researchgate.netresearchgate.net

Key green chemistry considerations applicable to the synthesis of this compound include:

Use of Greener Solvents : Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. organic-chemistry.org Catalyst-free reactions in water have been reported for the Friedländer synthesis of quinolines. organic-chemistry.org

Catalysis : Employing reusable catalysts, such as solid-supported catalysts or nanocatalysts, to reduce waste and improve atom economy. nih.gov Amberlyst-15, a solid acid resin, has been used as a recyclable catalyst for Friedländer reactions. nih.gov

Energy Efficiency : Utilizing energy-efficient methods like microwave irradiation to reduce reaction times and energy consumption compared to conventional heating. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are a prime example of this principle. mdpi.com

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Methoxy 6 Trifluoromethyl Quinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of 4-Methoxy-6-(trifluoromethyl)quinoline

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁹F NMR studies provide critical information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring and the protons of the methoxy (B1213986) group. Based on data from closely related 6-methoxyquinoline (B18371) derivatives, the methoxy group protons (-OCH₃) would likely appear as a sharp singlet in the upfield region of the aromatic spectrum, typically around 3.8-4.0 ppm. The aromatic protons will exhibit complex splitting patterns (doublets, doublets of doublets) characteristic of a substituted quinoline ring system. For instance, in similar 6-methoxy-4-substituted quinolines, the proton at the C5 position often appears as a doublet of doublets due to coupling with neighboring protons. achemblock.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the methoxy group is expected to have a chemical shift in the range of 55-56 ppm. achemblock.com The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms, with a typical coupling constant (¹JCF) of approximately 275 Hz and a chemical shift around 123 ppm. beilstein-journals.orgbeilstein-journals.org The other carbon atoms of the quinoline ring will have chemical shifts in the aromatic region (approximately 100-160 ppm), with their exact values influenced by the electronic effects of the methoxy and trifluoromethyl substituents.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. In similar trifluoromethylated quinoline derivatives, this singlet typically appears in the range of -61 to -66 ppm relative to a CFCl₃ standard. beilstein-journals.orgclockss.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H (Methoxy) | 3.8 - 4.0 | Singlet | Based on related 6-methoxyquinolines. achemblock.com |

| ¹H (Aromatic) | 7.0 - 8.8 | Doublet, Doublet of Doublets | Complex pattern expected for the quinoline ring protons. achemblock.com |

| ¹³C (Methoxy) | 55 - 56 | - | Typical for a methoxy group on an aromatic ring. achemblock.com |

| ¹³C (CF₃) | ~123 | Quartet | Due to ¹JCF coupling. beilstein-journals.orgbeilstein-journals.org |

| ¹³C (Aromatic) | 100 - 160 | - | Shifts influenced by substituents. |

| ¹⁹F (CF₃) | -61 to -66 | Singlet | Characteristic for a CF₃ group on a quinoline ring. beilstein-journals.orgclockss.org |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a molecule.

Molecular Mass Determination: The chemical formula for this compound is C₁₁H₈F₃NO. The exact mass of this compound is calculated to be 227.0558 g/mol , and its monoisotopic mass is 227.05579836 g/mol . chem960.com High-resolution mass spectrometry (HRMS) would be used to confirm this precise mass, providing strong evidence for the elemental composition of the molecule.

Fragmentation Analysis: While a published mass spectrum for this compound is not readily available, a plausible fragmentation pattern can be predicted based on the known fragmentation of quinoline and its derivatives. Upon electron ionization (EI), the molecular ion [M]⁺ would be observed at m/z 227. The fragmentation would likely proceed through several key pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at m/z 212.

Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion could lose CO to give a fragment at m/z 184.

Loss of a trifluoromethyl radical (•CF₃): Cleavage of the C-CF₃ bond would result in a fragment ion at m/z 158.

Retro-Diels-Alder (RDA) reaction: The quinoline ring could undergo a retro-Diels-Alder reaction, leading to the fragmentation of the heterocyclic ring.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 227 | [C₁₁H₈F₃NO]⁺ | Molecular Ion [M]⁺ |

| 212 | [C₁₀H₅F₃NO]⁺ | [M - •CH₃]⁺ |

| 184 | [C₉H₅F₃N]⁺ | [M - •CH₃ - CO]⁺ |

| 158 | [C₁₀H₈NO]⁺ | [M - •CF₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

The vibrational spectrum of this compound is expected to be complex, with contributions from the quinoline core, the methoxy group, and the trifluoromethyl group. Based on studies of related compounds, the following characteristic vibrational frequencies can be predicted: nih.govdergipark.org.trresearchgate.net

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C-H stretching of the methoxy group will likely appear just below 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds of the quinoline ring are expected in the 1400-1650 cm⁻¹ region.

C-O stretching: The asymmetric and symmetric stretching vibrations of the C-O-C bond of the methoxy group are anticipated around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

C-F stretching: The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in the region of 1100-1300 cm⁻¹.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | Medium | Characteristic of the quinoline ring. nih.gov |

| Aliphatic C-H stretch | 2850 - 2960 | Medium | From the methoxy group. |

| C=C / C=N stretch | 1400 - 1650 | Strong | Skeletal vibrations of the quinoline core. dergipark.org.tr |

| C-O-C asymmetric stretch | ~1250 | Strong in IR | Methoxy group vibration. |

| C-O-C symmetric stretch | ~1040 | Strong in IR | Methoxy group vibration. |

| C-F stretch | 1100 - 1300 | Very Strong in IR | Characteristic of the trifluoromethyl group. researchgate.net |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) Studies

UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Vis Absorption: The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the quinoline aromatic system. tandfonline.com The presence of the methoxy group (an electron-donating group) and the trifluoromethyl group (an electron-withdrawing group) will influence the energy of these transitions. In similar quinoline derivatives, absorption maxima are typically observed in the range of 250-400 nm. tandfonline.com

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. The fluorescence emission of this compound is expected to be in the blue to green region of the visible spectrum. The emission wavelength and quantum yield will be dependent on the solvent polarity. Studies on related 6-methoxyquinoline derivatives have shown that they exhibit fluorescence with significant Stokes shifts. tandfonline.com The trifluoromethyl group can also influence the fluorescence properties, sometimes leading to enhanced quantum yields and stability. beilstein-journals.org

Table 4: Predicted Photophysical Properties of this compound

| Property | Predicted Range | Notes |

|---|---|---|

| Absorption Maximum (λabs) | 250 - 400 nm | π → π* transitions of the quinoline ring. tandfonline.com |

| Emission Maximum (λem) | 400 - 550 nm | Dependent on solvent polarity. tandfonline.com |

| Stokes Shift | Moderate to Large | Expected based on related quinoline derivatives. tandfonline.com |

| Fluorescence Quantum Yield (Φf) | Variable | Influenced by substituents and solvent. beilstein-journals.orgtandfonline.com |

Single-Crystal X-ray Diffraction Analysis of this compound or its Closely Related Derivatives for Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of closely related structures, such as 2-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]quinoline monohydrate and various substituted quinolines, can provide significant insights into its expected solid-state conformation. nih.govtandfonline.combeilstein-archives.orgnih.govnih.govresearchgate.net

Molecular Geometry: The quinoline ring system is expected to be essentially planar. The methoxy and trifluoromethyl substituents will lie on the periphery of this planar core. The C-O-C bond angle of the methoxy group will be approximately 117-118°, and the C-O bond lengths will be consistent with those of other aryl methyl ethers. The C-C-F and F-C-F bond angles of the trifluoromethyl group will be close to the tetrahedral angle.

Intermolecular Interactions: In the solid state, molecules of this compound are likely to pack in a manner that maximizes van der Waals forces. Pi-stacking interactions between the planar quinoline rings of adjacent molecules are also anticipated, which is a common feature in the crystal structures of aromatic compounds. nih.gov The presence of the electronegative fluorine and oxygen atoms may also lead to weak C-H···F and C-H···O hydrogen bonds, further stabilizing the crystal lattice.

Table 5: Predicted Crystallographic Parameters and Structural Features for this compound (based on related structures)

| Parameter | Predicted Value/Feature | Reference/Analogy |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted quinolines. nih.govresearchgate.net |

| Space Group | P2₁/c or similar | Common for centrosymmetric packing. nih.gov |

| Quinoline Ring | Essentially planar | A general feature of the quinoline core. researchgate.net |

| Intermolecular Interactions | π-stacking, C-H···F, C-H···O | Expected for this type of molecule. nih.gov |

Computational Chemistry and Theoretical Investigations of 4 Methoxy 6 Trifluoromethyl Quinoline

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies on 4-Methoxy-6-(trifluoromethyl)quinoline

There are no available DFT studies that have calculated the optimized geometry, vibrational frequencies, or other electronic properties specifically for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

No publications were found that include an MEP map for this compound, which would be used to predict sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution, which are crucial for predicting chemical reactivity, have not been published for this compound.

Conformational Analysis and Energy Landscapes of the Compound

There is no available research on the different possible conformations of this compound or the associated potential energy landscapes.

Solvent Effects on the Electronic Structure and Reactivity of this compound

Studies investigating how different solvents might alter the electronic structure and reactivity of this specific quinoline (B57606) derivative are absent from the current body of scientific literature.

Further research and publication in the field of computational chemistry are required to provide the specific data needed to construct a detailed analysis for this compound.

Chemical Reactivity and Derivatization Strategies for 4 Methoxy 6 Trifluoromethyl Quinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core

Electrophilic aromatic substitution (SEAr) on the quinoline ring system is governed by the electronic properties of the substituents and the inherent reactivity differences between the benzene (B151609) and pyridine (B92270) rings. Generally, the benzenoid ring is more susceptible to electrophilic attack than the electron-deficient pyridinoid ring. In 4-Methoxy-6-(trifluoromethyl)quinoline, the powerful activating effect of the C4-methoxy group and the deactivating effect of the C6-trifluoromethyl group are the dominant influences.

The C4-methoxy group, a strong EDG, directs electrophiles to the ortho (C3) and para (C5) positions. The C6-trifluoromethyl group, a strong EWG, deactivates the carbocyclic ring and directs incoming electrophiles to the meta positions (C5, C7). The convergence of these effects strongly favors substitution at the C5 position, which is para to the activating methoxy (B1213986) group and meta to the deactivating trifluoromethyl group. While the C3 position is also activated by the methoxy group, its location on the less reactive pyridine ring makes substitution there less favorable.

Metal-free halogenation protocols have been developed for the regioselective C5-halogenation of various 8-substituted quinoline derivatives, including alkoxy quinolines, using trihaloisocyanuric acid as the halogen source. rsc.org Such methods are expected to be applicable to this compound, yielding the C5-halogenated product with high selectivity. rsc.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 5-Bromo-4-methoxy-6-(trifluoromethyl)quinoline | Strong directing effect of C4-OMe to the para (C5) position. |

| Nitration | HNO₃, H₂SO₄ | 4-Methoxy-5-nitro-6-(trifluoromethyl)quinoline | C5 is activated by C4-OMe and less deactivated by C6-CF₃. |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | Similar directing effects as nitration and halogenation. |

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic aromatic substitution (SNAr) reactions typically require an electron-deficient aromatic ring and a good leaving group. The parent compound, this compound, is not primed for direct SNAr as the methoxy group is a poor leaving group. However, conversion of the methoxy group into a better leaving group, such as a chloro group (see Section 5.3), yields a highly reactive substrate, 4-Chloro-6-(trifluoromethyl)quinoline .

In this derivative, the C4 position is highly susceptible to nucleophilic attack. The reaction is facilitated by the electron-withdrawing nature of the quinoline nitrogen and the C6-trifluoromethyl group. A wide range of nucleophiles can displace the C4-chloro substituent. For instance, the reaction of 4-chloroquinolines with various boronic acids in the presence of a palladium catalyst can yield arylated quinolines. researchgate.net

Table 2: Scope of Nucleophilic Substitution on 4-Chloro-6-(trifluoromethyl)quinoline

| Nucleophile | Reagents/Conditions | Product Type |

|---|---|---|

| Amines (R₂NH) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-Amino-6-(trifluoromethyl)quinolines |

| Alkoxides (RO⁻) | NaOR, ROH | 4-Alkoxy-6-(trifluoromethyl)quinolines |

| Thiolates (RS⁻) | NaSR, DMF | 4-(Alkyl/Arylthio)-6-(trifluoromethyl)quinolines |

| Azide (B81097) (N₃⁻) | NaN₃, DMF | 4-Azido-6-(trifluoromethyl)quinoline |

Transformations of the Methoxy Group at the 4-Position

The methoxy group at the 4-position is a key functional handle that can be readily transformed, primarily through demethylation to the corresponding quinolinone or conversion to a reactive halide.

O-Demethylation: Cleavage of the methyl ether is a common transformation, yielding 6-(Trifluoromethyl)quinolin-4(1H)-one . This reaction can be achieved under various conditions, with the choice of reagent depending on the tolerance of other functional groups in the molecule. chem-station.com Strong Brønsted acids like 47% hydrobromic acid (HBr) are effective, as are strong Lewis acids like boron tribromide (BBr₃). chem-station.comreddit.comnih.gov Thiolate anions, such as those derived from odorless dodecanethiol in a high-boiling solvent like NMP, offer a milder, non-acidic alternative. chem-station.com The synthesis of the quinoline alkaloid atanine (B3038076) has been accomplished via selective demethylation of 2,4-dimethoxyquinolines. nih.gov

Halogenation: The resulting 6-(Trifluoromethyl)quinolin-4(1H)-one exists in tautomeric equilibrium with its 4-hydroxyquinoline (B1666331) form. This hydroxyl group can be converted into a chloro group using standard halogenating agents like phosphorus oxychloride (POCl₃). nih.gov This transformation yields 4-Chloro-6-(trifluoromethyl)quinoline , a crucial intermediate for the nucleophilic substitution and metal-catalyzed coupling reactions described in Sections 5.2 and 5.5.

Reactions Involving the Trifluoromethyl Moiety at the 6-Position

The trifluoromethyl (CF₃) group is known for its high stability due to the strength of the carbon-fluorine bonds. tcichemicals.com Consequently, it is generally unreactive and serves more as a group to modify the electronic and physical properties of the molecule than as a synthetic handle. beilstein-journals.org Direct transformations of the CF₃ group are challenging and typically require harsh reaction conditions.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Various Positions of the Quinoline Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and are highly applicable to quinoline scaffolds. mdpi.comrsc.org These reactions require a halide or triflate precursor. Starting from this compound, halogenation via electrophilic substitution (as discussed in 5.1) would provide the necessary substrates, such as 5-Bromo-4-methoxy-6-(trifluoromethyl)quinoline . This halo-quinoline can then be coupled with a variety of partners.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with the aryl halide. organic-chemistry.org It is highly versatile for creating aryl-aryl or aryl-heteroaryl bonds. The Suzuki-Miyaura coupling of halogenated quinolines is a widely used method for synthesizing polysubstituted derivatives. researchgate.netmdpi.com

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted quinolines. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a combination of palladium and copper(I) salts in the presence of a base. wikipedia.org This method has been successfully applied to various bromo-quinolines. researchgate.netsoton.ac.uk

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a new, substituted alkene. organic-chemistry.orgwikipedia.org This reaction is an effective method for vinylation of the quinoline core and can be performed both inter- and intramolecularly. youtube.comlibretexts.org

Table 3: Representative Metal-Catalyzed Coupling Reactions

| Reaction | Substrate | Coupling Partner | Catalyst System (Typical) | Product |

|---|---|---|---|---|

| Suzuki | 5-Bromo-4-methoxy-6-(trifluoromethyl)quinoline | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 5-Aryl-4-methoxy-6-(trifluoromethyl)quinoline |

| Sonogashira | 5-Bromo-4-methoxy-6-(trifluoromethyl)quinoline | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-Alkynyl-4-methoxy-6-(trifluoromethyl)quinoline |

| Heck | 5-Bromo-4-methoxy-6-(trifluoromethyl)quinoline | H₂C=CHR' | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 4-Methoxy-5-vinyl-6-(trifluoromethyl)quinoline |

Cycloaddition and Heterocyclic Annulation Reactions Utilizing the Quinoline Scaffold

The quinoline ring system can participate in cycloaddition reactions, acting either as a diene or a dienophile, although this often requires overcoming the aromatic stabilization energy. acs.orgnih.govacs.org These reactions can lead to complex, three-dimensional polycyclic structures.

[4+2] Cycloadditions (Diels-Alder Type Reactions): The benzenoid ring of the quinoline can act as the diene component in a Diels-Alder reaction. The electron-donating methoxy group at C4 and the electron-withdrawing trifluoromethyl group at C6 would influence the reactivity and regioselectivity of this process. Photochemical or Lewis acid-promoted dearomative cycloadditions of quinolines with alkenes have been reported to yield polycyclic heterocyclic products.

Heterocyclic Annulation: Annulation reactions involve the construction of a new ring fused to the existing quinoline scaffold. For example, tandem Michael addition-cyclization processes using ynones and amine synthons are effective strategies for building substituted quinoline frameworks. rsc.org Starting with a functionalized this compound, such as an amino derivative obtained from reduction of a nitro group, could allow for the annulation of a third heterocyclic ring.

Functional Group Interconversions and Further Modifications

The initial functional groups and those introduced through the reactions described above can be further manipulated to create a diverse library of derivatives.

Reduction of Nitro Groups: If a nitro group is introduced at the C5 position via electrophilic nitration (Section 5.1), it can be readily reduced to an amino group (5-Amino-4-methoxy-6-(trifluoromethyl)quinoline ) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This amino group serves as a versatile handle for subsequent reactions, such as diazotization, Sandmeyer reactions, or amide bond formation. The synthesis of 6-amino-4-(trifluoromethyl)quinolines has been reported via an intramolecular electrophilic substitution pathway. beilstein-journals.orgbeilstein-journals.orgbeilstein-archives.org

Transformations of the 4-Amino Group: Starting from 4-Chloro-6-(trifluoromethyl)quinoline , substitution with sodium azide followed by reduction (e.g., with PPh₃/H₂O or catalytic hydrogenation) provides 4-Amino-6-(trifluoromethyl)quinoline . This demonstrates a multi-step pathway to functionalize the 4-position.

Hydrolysis of Nitriles: Should a cyano group be introduced, for example, via a Sandmeyer reaction on a diazonium salt or through a coupling reaction, it can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, providing further points for diversification.

Table 4: Example of a Multi-Step Functional Group Interconversion Sequence

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | HBr | 6-(Trifluoromethyl)quinolin-4(1H)-one | Demethylation |

| 2 | 6-(Trifluoromethyl)quinolin-4(1H)-one | POCl₃ | 4-Chloro-6-(trifluoromethyl)quinoline | Halogenation |

| 3 | 4-Chloro-6-(trifluoromethyl)quinoline | NaN₃ | 4-Azido-6-(trifluoromethyl)quinoline | Nucleophilic Substitution |

| 4 | 4-Azido-6-(trifluoromethyl)quinoline | H₂, Pd/C | 4-Amino-6-(trifluoromethyl)quinoline | Reduction |

Application of 4 Methoxy 6 Trifluoromethyl Quinoline As a Synthetic Building Block

Role in the Assembly of Complex Organic Molecules

The 4-Methoxy-6-(trifluoromethyl)quinoline core serves as a robust platform for the construction of elaborate molecular architectures. The inherent reactivity of the quinoline (B57606) ring system, coupled with the electronic influence of its substituents, allows for a variety of chemical transformations to append additional complexity.

Research has demonstrated the utility of related methoxy- and trifluoromethyl-substituted quinolines in synthesizing multi-aryl substituted systems. For instance, a one-pot, three-component reaction has been employed to synthesize 2,4-diarylquinolines. nih.gov While not starting from the title compound itself, this methodology highlights how the quinoline core can be efficiently elaborated. In a specific example, the synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline was achieved through a BF3·OEt2-catalyzed Povarov cycloaddition reaction followed by an oxidative dehydrogenation aromatization process. nih.gov This illustrates a powerful strategy for creating complex, multi-substituted quinolines that are of interest in medicinal chemistry due to their potential biological activities. nih.gov

Furthermore, the synthesis of hybridized molecular systems showcases the utility of the trifluoromethyl-quinoline scaffold. In one study, 6-amino-4-(trifluoromethyl)quinolines were used as precursors to generate a series of novel 2-aryl(heteroaryl)-6-(4-alkyl(aryl)-1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)quinolines. beilstein-journals.org This was achieved through a regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, demonstrating the ability to introduce significant molecular complexity at the 6-position of the quinoline ring. beilstein-journals.org The resulting hybrid scaffolds are being investigated for their photophysical properties and bio-interactions. beilstein-journals.org

Scaffold Diversification through Strategic Chemical Modification and Derivatization

The this compound scaffold is amenable to a variety of chemical modifications, allowing for the generation of diverse libraries of related compounds. The methoxy (B1213986) and trifluoromethyl groups, along with the quinoline ring itself, provide multiple handles for derivatization.

The methoxy group at the 4-position can be a key site for modification. For example, in related quinoline systems, a 4-methoxy group can be converted to a 4-quinolone, which can then undergo further reactions. fluorochem.co.uk Additionally, nucleophilic substitution of the methoxy group can introduce a range of different functionalities.

The trifluoromethyl group, while generally stable, influences the reactivity of the quinoline ring, and its presence is a key feature for many biologically active molecules due to its effects on lipophilicity and metabolic stability. nih.gov

A prime example of scaffold diversification is the synthesis of various substituted 6-methoxy-2-arylquinolines. achemblock.com Starting from 6-methoxy-2-arylquinoline-4-carboxylic acids, a variety of derivatives can be prepared. The carboxylic acid group at the 4-position can be reduced to an alcohol or converted to an ester, providing access to a range of functionalized quinolines. achemblock.com These modifications are crucial for exploring structure-activity relationships (SAR) in drug discovery programs. achemblock.com

Table 1: Examples of Scaffold Diversification from a 6-Methoxy-2-arylquinoline-4-carboxylic Acid Core (Note: The following examples illustrate diversification strategies on a related quinoline scaffold)

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 6-methoxy-2-phenylquinoline-4-carboxylic acid | LiAlH4, dry THF | (6-methoxy-2-phenylquinolin-4-yl)methanol | 47 | achemblock.com |

| 6-methoxy-2-phenylquinoline-4-carboxylic acid | CH3I, K2CO3, acetone | Methyl 6-methoxy-2-phenylquinoline-4-carboxylate | 98 | achemblock.com |

| 6-methoxy-2-(p-tolyl)quinoline-4-carboxylic acid | CH3I, K2CO3, acetone | Methyl 6-methoxy-2-(p-tolyl)quinoline-4-carboxylate | 98 | achemblock.com |

Precursor in the Synthesis of Advanced Heterocyclic Systems

One of the most significant applications of this compound and its close analogs is as a precursor for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of the quinoline ring allows for annulation reactions to build additional rings onto the core structure.

A compelling example is the facile synthesis of fluorine-containing 4-methoxypyrazolo[4,3-c]quinolines and 6-methoxydiazepino[6,5-c]quinolines. mdpi.com In this work, a 4-(N,N-dimethylhydrazino)-3-(trifluoromethyl)quinoline derivative undergoes a chemoselective aromatic nucleophilic N-N exchange reaction with various hydrazines, followed by intramolecular cyclization to afford novel pyrazolo[4,3-c]quinolines in good to high yields. mdpi.com The reaction with 1,2-diamines similarly yields diazepino[6,5-c]quinoline derivatives. mdpi.com The methoxy group in the final products remains available for further functionalization. mdpi.com

Table 2: Synthesis of Advanced Heterocyclic Systems from a Substituted Quinoline Precursor (Note: The following examples start from a 4-(N,N-dimethylhydrazino)-3-(trifluoromethyl)quinoline derivative)

| Hydrazine/Diamine Reactant | Product | Yield (%) | Reference |

| Hydrazine monohydrate | 4-methoxy-1H-pyrazolo[4,3-c]quinoline | Quantitative | mdpi.com |

| Methylhydrazine | 4-methoxy-1-methyl-1H-pyrazolo[4,3-c]quinoline & 4-methoxy-2-methyl-2H-pyrazolo[4,3-c]quinoline | 95 (combined) | mdpi.com |

| 1,2-Ethylenediamine | 6-methoxy-2,3-dihydro-1,4-diazepino[6,5-c]quinoline | 85 | mdpi.com |

| 1,2-Phenylenediamine | 6-methoxy-11,12-dihydro-1,4-diazepino[6,5-c]quinoline | 88 | mdpi.com |

The synthesis of other fused systems, such as indolo[2,3-b]quinolines, has also been reported starting from 4-hydroxy-quinolin-2(1H)-one, which can be methylated to a 4-methoxy derivative. fluorochem.co.uk This highlights the general utility of methoxyquinolines as precursors to complex, multi-ring heterocyclic structures that are of significant interest in medicinal chemistry. fluorochem.co.uk

Integration into Combinatorial Synthesis Libraries for Chemical Space Exploration

Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery and materials science. arxiv.org Building blocks like this compound, with their defined substitution patterns and potential for further reaction, are ideal candidates for inclusion in such libraries.

While specific, large-scale combinatorial libraries based solely on this compound are not extensively documented in publicly available literature, the principles of combinatorial synthesis are readily applicable. The synthetic routes described in the previous sections, such as the multi-component synthesis of diarylquinolines nih.gov and the derivatization of the quinoline core, achemblock.com lend themselves to a combinatorial approach.

For example, a library of 4-aminoquinoline (B48711) derivatives was generated using parallel synthesis, demonstrating the feasibility of creating diverse quinoline-based libraries for screening purposes. nih.gov By employing a building block like this compound in similar parallel synthesis workflows, a vast chemical space could be explored. The trifluoromethyl and methoxy groups would provide unique properties to the resulting library members. The development of efficient graph generative models for navigating ultra-large combinatorial synthesis libraries further enhances the potential for exploring the chemical space accessible from such building blocks. nih.gov

The synthesis of a library of iodo-quinoline derivatives has been reported, showcasing how different starting materials can be used to generate a diverse set of compounds for biological screening. The inclusion of a building block like this compound in such a synthetic program would undoubtedly lead to novel compounds with potentially interesting properties.

Future Research Directions and Prospects in the Chemistry of 4 Methoxy 6 Trifluoromethyl Quinoline

Development of More Efficient and Sustainable Synthetic Routes

While classical methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, are well-established, they often require harsh conditions, strong acids, and high temperatures, leading to sustainability concerns. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies for 4-Methoxy-6-(trifluoromethyl)quinoline.

A promising approach involves the use of transition-metal catalysis. Palladium and copper catalysts, for instance, have proven highly effective in facilitating cross-coupling and cyclization reactions for quinoline synthesis under milder conditions. numberanalytics.com The synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline involved cyclization, nitration, and chlorination steps, suggesting a multi-step pathway that could be optimized. researchgate.net Similarly, the synthesis of 6-methoxyquinoline (B18371) itself has been approached via methods like the Skraup reaction, using p-methoxyaniline and glycerol (B35011) with an oxidizing agent. google.com

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

| Transition-Metal Catalysis | Utilizes catalysts like Palladium (Pd) and Copper (Cu). numberanalytics.com | Milder reaction conditions, higher selectivity, improved yields. |

| One-Pot Syntheses | Combines multiple reaction steps into a single procedure. | Reduced solvent waste, time and cost savings, higher efficiency. |

| Microwave-Assisted Synthesis | Employs microwave energy to accelerate reactions. | Drastically reduced reaction times, potential for improved yields. |

| Green Chemistry Approaches | Focuses on using benign solvents and recyclable catalysts. | Minimized environmental impact, enhanced safety and sustainability. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The distinct electronic nature of this compound, arising from its substituent groups, suggests a rich and underexplored reactivity profile. The trifluoromethyl group significantly influences the electron density of the quinoline ring system, enhancing its stability and lipophilicity. beilstein-journals.org This can lead to unique reactivity compared to unsubstituted or differently substituted quinolines.

Future research should systematically investigate the reactivity of the various positions on the quinoline core. C-H activation and functionalization represent a powerful strategy to introduce new substituents without the need for pre-functionalized starting materials. The unique electronic properties of this molecule could also enable novel cycloaddition or ring-transformation reactions, leading to entirely new heterocyclic frameworks. Furthermore, the interplay between the methoxy (B1213986) and trifluoromethyl groups could be exploited in regioselective transformations, allowing for precise control over the synthesis of complex derivatives. Studies on related compounds like 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline have shown that the presence of multiple functional groups leads to distinct reactivity patterns in substitution and coupling reactions.

Advanced Spectroscopic and Structural Elucidation Techniques for Deeper Chemical Insights

A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and designing new applications. While standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry provide basic characterization, advanced methods can offer much deeper insights.

High-resolution, multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can unambiguously assign all proton and carbon signals and reveal subtle long-range couplings, providing a detailed picture of the molecule's connectivity. For instance, in related trifluoromethylated quinoline-phenol Schiff bases, ¹⁹F NMR was used to characterize the CF₃ group, which showed a singlet at approximately -61.70 ppm, while the ¹³C NMR signal for the CF₃ carbon appeared as a quartet with a coupling constant (¹JCF) of around 274.6 Hz. beilstein-journals.orgbeilstein-archives.org

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. Obtaining a crystal structure of this compound would provide invaluable data on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking. This information is critical for understanding its physical properties and for the rational design of new materials. SC-XRD analysis of a related quinoline derivative revealed detailed information about dihedral angles and molecular planarity. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.org

| Technique | Information Gained | Relevance to this compound |

| Multi-dimensional NMR | Detailed connectivity, through-bond and through-space correlations. | Unambiguous structural assignment, understanding of spatial relationships. |

| ¹⁹F NMR | Direct observation and characterization of the trifluoromethyl group. beilstein-journals.orgbeilstein-archives.org | Provides key data on the electronic environment of the CF₃ substituent. |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, angles, and packing. beilstein-journals.orgbeilstein-archives.org | Definitive structural proof, insight into intermolecular forces. |

| High-Resolution Mass Spectrometry | Exact mass determination and fragmentation patterns. chem960.com | Confirms molecular formula and aids in structural elucidation. |

Computational Design of New Quinoline-Based Architectures with Tuned Chemical Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. Density Functional Theory (DFT) and other quantum chemical methods can be applied to this compound to gain a deeper understanding of its electronic structure and reactivity.

Future research can leverage computational modeling to:

Predict Reactivity: Calculate parameters like molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) to identify the most likely sites for electrophilic and nucleophilic attack. nih.govresearchgate.nettandfonline.com This can guide the design of synthetic experiments for creating new derivatives.

Simulate Spectra: Theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra. researchgate.net

Design Novel Architectures: In silico modification of the this compound scaffold and subsequent calculation of the properties of the virtual compounds can rapidly screen for new architectures with desired electronic or steric properties, saving significant experimental effort. Studies on similar quinoline systems have successfully used these methods to correlate structure with properties. nih.govtandfonline.com

By combining computational predictions with experimental validation, the development of new quinoline-based molecules with precisely tuned chemical characteristics can be greatly accelerated.

Integration with Flow Chemistry and Automation for Enhanced Synthetic Methodologies

The adoption of flow chemistry and automated synthesis platforms offers significant advantages over traditional batch processing, including improved safety, scalability, efficiency, and reproducibility. numberanalytics.comresearchgate.net These technologies are particularly well-suited for the synthesis of heterocyclic compounds like quinolines.

Future research should explore the translation of optimized batch syntheses of this compound to continuous flow systems. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. acs.orgresearchgate.net The ability to handle hazardous reagents or intermediates in a closed, contained system enhances the safety of the synthetic process. acs.org

Furthermore, integrating flow reactors with automated workup and purification modules can create fully automated "synthesis-to-purification" workflows. This approach not only accelerates the production of this compound but also facilitates the rapid generation of a library of derivatives for screening and further investigation. The successful application of flow chemistry to various quinoline syntheses, including photochemical and tandem processes, demonstrates the immense potential of this technology in the field. researchgate.netvapourtec.com

Q & A

Q. Advanced

- Position-specific substitution : Introducing amino groups at the 8-position (e.g., 8-amino derivatives) improves antitumor activity .

- Trifluoromethyl effects : The -CF₃ group enhances lipophilicity and metabolic stability, critical for cellular uptake .

- Hybridization : Conjugation with morpholine or piperazine rings modulates solubility and target affinity .

What spectroscopic techniques characterize these derivatives?

Q. Basic

- ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxy at δ 3.9 ppm, CF₃ at δ 120–125 ppm in ¹³C) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 284 for C₁₁H₁₀F₃NO₂) .

- UV/Vis : Identifies π→π* transitions (e.g., λmax ~320 nm for quinoline cores) .

How do SAR studies improve antitumor efficacy?

Advanced

SAR studies correlate substituent effects with bioactivity:

- Methoxy position : 6-Methoxy derivatives show higher cytotoxicity than 8-methoxy analogs due to steric and electronic compatibility with target proteins .

- Aminoalkyl side chains : Derivatives with -(CH₂)₂NH₂ at the 8-position exhibit IC₅₀ values <10 µM against HepG2 cells .

Table : Antitumor activity of select derivatives :

| Compound | IC₅₀ (µM, HepG2) |

|---|---|

| 6-MeO-8-NH₂ | 8.2 |

| 6-MeO-8-Cl | 22.5 |

What challenges arise in regioselective trifluoromethyl substitution?

Q. Basic

- Electrophilic vs. nucleophilic pathways : CF₃ groups are typically introduced via Ullman coupling or direct fluorination, requiring strict temperature control (-40°C to 80°C) .

- Protecting groups : Phthalimido or tert-butoxycarbonyl (Boc) groups prevent undesired side reactions during functionalization .

How does the -CF₃ group influence quinoline properties?

Q. Advanced

- Electronic effects : The -CF₃ group is electron-withdrawing, reducing electron density at the quinoline ring and stabilizing intermediates in nucleophilic substitution .

- Steric effects : Bulky -CF₃ groups at the 6-position hinder π-stacking but enhance hydrophobic interactions in biological systems .

What computational methods predict reactivity and bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.